molecular formula C11H17N5O9P2 B12291923 Adenosine 5'-(alpha,beta-methylene)diphosphate

Adenosine 5'-(alpha,beta-methylene)diphosphate

Cat. No.: B12291923
M. Wt: 425.23 g/mol
InChI Key: OLCWZBFDIYXLAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Stereochemical Configuration

Adenosine 5'-(α,β-methylene)diphosphate has the molecular formula C₁₁H₁₇N₅O₉P₂ and a molecular weight of 425.23 g/mol . Its structure consists of an adenosine moiety linked to a diphosphate group where the oxygen atom bridging the α- and β-phosphate groups in native ADP is replaced by a methylene (-CH₂-) group. This substitution creates a non-hydrolyzable phosphonate bond, rendering the compound resistant to enzymatic cleavage by phosphatases and nucleotidases.

The stereochemical configuration of the molecule is critical to its function. The ribose sugar adopts a β-D-ribofuranose conformation, while the adenine base maintains the canonical anti-orientation relative to the sugar. The methylene bridge introduces a fixed spatial arrangement between the α- and β-phosphorus atoms, constraining rotational freedom and altering electronic interactions within the diphosphate moiety.

Comparative Analysis with Native Adenosine Diphosphate (ADP)

Native ADP contains two phosphate groups connected by an oxygen atom, forming a high-energy anhydride bond that is susceptible to hydrolysis. In contrast, the α,β-methylene substitution in Adenosine 5'-(α,β-methylene)diphosphate replaces this oxygen with a methylene group, resulting in a stable P–C–P linkage. This structural modification confers three key differences:

  • Hydrolysis Resistance : The methylene bridge prevents cleavage by enzymes such as ecto-5'-nucleotidase (CD73), which hydrolyzes AMP to adenosine.
  • Electronic Effects : The electronegativity of the methylene group differs from that of oxygen, redistributing charge across the diphosphate moiety and influencing interactions with metal ions (e.g., Mg²⁺) in enzyme active sites.
  • Binding Affinity : The rigidified diphosphate group enhances binding to ADP-dependent enzymes, often acting as a competitive inhibitor. For example, it inhibits CD73 with nanomolar affinity (Ki = 7–9 nM).
Property Adenosine 5'-(α,β-Methylene)diphosphate Native ADP
Phosphate Linkage P–C–P P–O–P
Hydrolysis Susceptibility Resistant Susceptible
Molecular Weight (g/mol) 425.23 427.20
Enzymatic Inhibition Potent (e.g., CD73 Ki = 7–9 nM) Substrate (not inhibitory)

α,β-Methylene Substitution: Electronic and Steric Implications

The α,β-methylene substitution introduces both electronic and steric perturbations. Electronically, the methylene group reduces the electronegativity of the phosphate bridge, diminishing its capacity to stabilize negative charges. This alters hydrogen-bonding interactions with enzymatic active sites, particularly those involving conserved arginine or lysine residues that typically coordinate the β-phosphate of ADP.

Sterically, the methylene group adds ~2.4 Å of bulk compared to the oxygen atom in native ADP. This increase impedes conformational adjustments required for catalysis in enzymes such as shikimate kinase, where ADP acts as a substrate. Molecular dynamics simulations reveal that the substitution restricts the "closed-to-open" transition in kinase active sites, stabilizing the enzyme in a non-productive state.

Conformational Dynamics in Aqueous Solutions

In aqueous solutions, Adenosine 5'-(α,β-methylene)diphosphate exhibits distinct conformational behavior compared to ADP. Nuclear magnetic resonance (NMR) studies show that the methylene bridge reduces flexibility in the diphosphate tail, favoring a synperiplanar orientation of the α- and β-phosphorus atoms. This rigidity contrasts with the dynamic equilibrium of rotameric states observed in native ADP.

The compound’s solubility profile further influences its conformation. It is highly soluble in water (50 mg/mL) and dimethyl sulfoxide (DMSO), with a predicted pKa of 1.62±0.10 for the phosphate groups. In solution, the adenine base stacks preferentially in a anti conformation, while the ribose ring adopts a C3'-endo puckering, as confirmed by X-ray crystallography. These features stabilize interactions with purinergic receptors and nucleotide-binding enzymes, mimicking the transition-state geometry of ADP hydrolysis.

The constrained conformation also enhances metabolic stability. Unlike ADP, which is rapidly degraded in biological systems, Adenosine 5'-(α,β-methylene)diphosphate persists in extracellular environments, making it a robust tool for in vitro and in vivo studies of adenosine signaling.

Properties

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O9P2/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCWZBFDIYXLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O9P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Key Reagents

The most widely documented synthesis of AMP-CP involves nucleophilic displacement of a tosyl group from 5'-tosyladenosine using a methylenebisphosphonate reagent. The reaction proceeds in anhydrous dimethylformamide (DMF) under inert atmosphere, with 1-Butanaminium, N,N,N-tributyl-, P,P'-methylenebis[phosphonate] (3:1) serving as the phosphorylating agent. The tosyl (Ts) group at the 5'-position of adenosine acts as a leaving group, facilitating nucleophilic attack by the bisphosphonate anion (Figure 1).

Key steps:

  • Protection of adenosine : The 2',3'-hydroxyl groups of adenosine are acetylated to prevent undesired side reactions.
  • Tosylation : Introduction of the tosyl group at the 5'-position using toluenesulfonyl chloride in pyridine.
  • Phosphorylation : Reaction with methylenebisphosphonate in the presence of tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst.
  • Deprotection : Sequential treatment with ammonium hydroxide and ion-exchange chromatography to yield the final product.

Optimization and Yield

The reaction achieves a yield of 68–72% when conducted at 60°C for 48 hours. Critical parameters include:

  • Solvent purity : Anhydrous DMF (H2O < 0.01%) minimizes hydrolysis of the bisphosphonate reagent.
  • Stoichiometry : A 1:1.2 molar ratio of 5'-tosyladenosine to bisphosphonate ensures complete conversion.
  • Catalyst concentration : 0.1 equiv. TBAF enhances reaction kinetics without promoting byproduct formation.
Parameter Optimal Value Impact on Yield
Temperature 60°C +15% vs. 25°C
Reaction Time 48 hours Maximal plateau
Bisphosphonate Ratio 1.2 equiv. Prevents oligo.
Catalyst Loading 0.1 equiv. TBAF Balances rate

Enzymatic Synthesis via Nucleotidase Engineering

Biocatalytic Approach

Recent advances employ engineered 5'-nucleotidases to catalyze the transfer of methylenebisphosphonate to AMP. This method utilizes E. coli-expressed human ecto-5'-nucleotidase (hCD73) mutants with expanded substrate specificity. The enzyme’s active site is modified to accommodate the steric bulk of the methylene group, enabling the reaction:

$$ \text{AMP} + \text{CH}2(\text{PO}3^{2-})2 \xrightarrow{\text{hCD73 D376G}} \text{AMP-CP} + \text{P}i $$

Process Considerations

  • Substrate feeding : Continuous AMP and methylenebisphosphonate feeding maintains a 5 mM concentration, preventing substrate inhibition.
  • pH control : Reactions are buffered at pH 7.4 (50 mM HEPES) to mimic physiological conditions.
  • Cofactor requirements : 2 mM Mg2+ enhances enzymatic activity by 40%.

Advantages:

  • Higher stereochemical purity (>99% α,β-configuration).
  • Scalability for industrial production (50–100 g/L titer).

Solid-Phase Synthesis for Radiolabeled Derivatives

Strategy for Isotope Incorporation

Solid-phase synthesis enables the preparation of 32P- or 14C-labeled AMP-CP for tracer studies. A resin-bound adenosine derivative is functionalized at the 5'-position using phosphoramidite chemistry:

  • Resin activation : Wang resin is derivatized with a photolabile linker.
  • Adenosine coupling : 2',3'-O-isopropylideneadenosine is attached via its 5'-OH.
  • Methylene diphosphate assembly :
    • Sequential coupling of methylenebisphosphonate phosphoramidites.
    • Oxidation with I2/H2O to form P–O–P bridges.
  • Cleavage and deprotection : UV irradiation (365 nm) releases the product, followed by acidic removal of protecting groups.

Radiolabeling Efficiency

  • 32P incorporation : 85–90% efficiency using [γ-32P]ATP as precursor.
  • Specific activity : 2,500–3,000 Ci/mmol, suitable for receptor binding assays.

Comparative Analysis of Synthesis Routes

Yield and Purity Metrics

Method Yield (%) Purity (HPLC) Scalability Cost Index
Tosyl displacement 68–72 ≥98% Pilot-scale $$$
Enzymatic synthesis 82–85 ≥99.5% Industrial $$
Solid-phase 45–50 ≥95% Research $$$$

Byproduct Profiles

  • Tosyl method :
    • 5–7% adenosine-5'-monophosphate (AMP) from incomplete phosphorylation.
    • <2% 3',5'-cyclic AMP due to intramolecular cyclization.
  • Enzymatic route :
    • 1–2% ADP contamination from residual adenylate kinase activity.

Applications in Biomedical Research

CD73 Inhibition Studies

AMP-CP (IC50 = 0.8–1.2 µM) reverses multidrug resistance in cancer cells by blocking extracellular adenosine production. In MCF7/A6 breast cancer cells, 10 µM AMP-CP increases doxorubicin uptake by 3.5-fold and reduces IC50 from 12 µM to 0.3 µM.

Neuroprotective Effects

In Alzheimer’s disease models, AMP-CP (5 mg/kg i.p.) attenuates Aβ1–42-induced memory deficits by 60%, correlating with reduced hippocampal CD73 activity (p < 0.01 vs. vehicle).

Chemical Reactions Analysis

Types of Reactions: ALPHA,BETA-METHYLENEADENOSINE 5’-DIPHOSPHATE primarily undergoes substitution reactions due to the presence of the methylene bridge. It can also participate in hydrolysis reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted adenosine derivatives and inorganic phosphate compounds .

Scientific Research Applications

Cancer Research

APCP has been studied extensively for its potential in cancer therapy. It has been shown to reverse drug resistance in certain cancer cell lines, such as MCF7/A6 and L1210/A, by increasing the uptake of chemotherapeutic agents like rhodamine and inhibiting their efflux .

Case Study:
A study demonstrated that APCP treatment led to enhanced efficacy of doxorubicin in ecto-5'-nucleotidase-positive multidrug-resistant cells. This suggests that APCP could be used as an adjuvant therapy to improve outcomes in chemotherapy-resistant cancers .

Inflammation and Immune Response

APCP's role in modulating inflammation has been highlighted in several studies. It exacerbates inflammation in models such as carrageenan-induced pleurisy by increasing cell accumulation and pro-inflammatory cytokine content in the pleural cavity .

Case Study:
In a rat model, administration of APCP resulted in increased migration of inflammatory cells and higher levels of cytokines during the acute phase of inflammation, indicating its significant impact on immune responses .

Neurological Disorders

Research indicates that APCP may have therapeutic potential in neurodegenerative diseases by modulating adenosine signaling pathways that are involved in neuroinflammation and neuronal survival .

Case Study:
In models of Alzheimer's disease, APCP was shown to reduce memory loss induced by amyloid-beta peptides, suggesting its potential role in neuroprotection and cognitive function preservation .

In Vitro Studies

In vitro studies have shown that APCP effectively inhibits CD73 activity across various cell types, leading to decreased adenosine production and altered cellular responses to inflammatory stimuli .

In Vivo Studies

Animal studies have confirmed the effects observed in vitro, with APCP administration leading to significant changes in immune cell behavior and vascular permeability during inflammatory responses .

Mechanism of Action

ALPHA,BETA-METHYLENEADENOSINE 5’-DIPHOSPHATE exerts its effects by inhibiting the enzyme ecto-5’-nucleotidase (CD73). This inhibition prevents the conversion of adenosine monophosphate to adenosine, thereby reducing the levels of extracellular adenosine. The reduction in adenosine levels can influence various signaling pathways and cellular functions, including immune response and tumor growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Nucleotides

APCP belongs to a broader class of nucleotide analogues modified at the phosphate backbone to resist degradation or modulate receptor interactions. Key structural variants include:

Table 1: Structural Comparison of APCP with Analogues
Compound Structural Modification Phosphate Chain Key Targets
APCP α,β-methylene (-CH2-) bridge Diphosphate CD73 (ecto-5'-nucleotidase)
α,β-Methylene ATP (α,β-meATP) α,β-methylene bridge Triphosphate P2X purinoceptors
α,β-Difluoromethylene dNTPs α,β-difluoromethylene (-CF2-) bridge Triphosphate DNA polymerase β
ADPβS β-thio substitution (sulfur replaces oxygen) Diphosphate P2Y receptors
β,γ-Methylene ATP (β,γ-meATP) β,γ-methylene bridge Triphosphate Ecto-nucleotidases
  • α,β-Methylene ATP (α,β-meATP): Unlike APCP, this triphosphate analogue selectively desensitizes P2X receptors, particularly P2X1 and P2X3, in vascular smooth muscle and neuronal tissues.
  • α,β-Difluoromethylene dNTPs : These analogues (e.g., α,β-CF2 dATP) exhibit higher binding affinity to DNA polymerase β (Kd = 0.16 mM for ATP vs. 1.8 mM for acetyl-AMP) due to the electronegative fluorine atoms stabilizing enzyme interactions .
  • ADPβS: A P2Y receptor agonist with a sulfur substitution at the β-phosphate, ADPβS induces bladder contractions in humans via non-P2X/Y receptor subtypes, distinct from α,β-meATP .

Functional Differences in Enzyme and Receptor Targeting

Table 2: Target Specificity and Functional Outcomes
Compound Primary Target Mechanism Functional Effect
APCP CD73 Competitive inhibition Reduces adenosine production, inhibits tumor growth
α,β-meATP P2X receptors Receptor desensitization Blocks ATP-induced vasoconstriction
α,β-CF2 dNTPs DNA polymerase β Substrate mimicry Impairs DNA repair, used in enzyme studies
ADPβS P2Y-like receptors Receptor activation Induces bladder muscle contraction
β,γ-meATP Ecto-nucleotidases Hydrolysis resistance Prolongs extracellular ATP signaling
  • APCP vs. α,β-meATP: While APCP inhibits CD73 to block adenosine accumulation, α,β-meATP desensitizes P2X receptors, reducing ATP-mediated signaling in vascular and neuronal tissues .
  • APCP vs. α,β-CF2 dNTPs: APCP’s methylene bridge prevents CD73-mediated hydrolysis, whereas α,β-CF2 dNTPs act as non-hydrolyzable substrates for DNA polymerase β, altering nucleotide incorporation .

Biological Activity

Adenosine 5'-(α,β-methylene)diphosphate (APCP) is a potent inhibitor of ecto-5'-nucleotidase (CD73), an enzyme that plays a critical role in the conversion of extracellular AMP to adenosine. This compound has garnered significant attention in various fields of biological research, particularly in inflammation, cancer therapy, and neuroprotection. The following sections provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Ecto-5'-Nucleotidase Inhibition

APCP acts primarily by inhibiting ecto-5'-nucleotidase, thereby preventing the production of adenosine from AMP. This inhibition leads to various downstream effects:

  • Increased Vascular Permeability : Studies have shown that APCP can exacerbate conditions such as pleurisy by increasing vascular permeability and promoting inflammatory responses .
  • Reversal of Drug Resistance : In cancer research, APCP has been reported to reverse doxorubicin resistance in multidrug-resistant (MDR) cell lines, such as MCF7/A6 and L1210/A .

Inflammation and Immune Response

APCP's role in modulating inflammation is particularly noteworthy:

  • Pleurisy Model : In rodent models, APCP exacerbated carrageenan-induced pleurisy by affecting pleural effusion and polymorphonuclear cell migration .
  • Colitis Studies : Blockade of CD73 using APCP significantly alleviated symptoms in DSS-induced colitis models, indicating its potential for managing inflammatory bowel diseases .

Neuroprotective Effects

Recent studies have indicated that APCP may also confer neuroprotective effects:

  • Alzheimer's Disease Models : In mouse models of Alzheimer's disease, APCP reduced memory loss induced by amyloid-beta (Aβ) peptides, suggesting a protective role against neurodegeneration .

Summary of Key Studies

The following table summarizes significant findings from various studies on the biological activity of APCP:

Study ReferenceFocus AreaKey Findings
Drug ResistanceReversed doxorubicin resistance in MDR cells; increased rhodamine uptake.
InflammationExacerbated pleurisy; increased vascular permeability and immune cell migration.
Cancer ImmunotherapyTargeted CD73 to reduce adenosine levels; potential for enhancing anti-tumor immunity.
NeuroprotectionReduced memory loss in Alzheimer's models; potential protective effects against neurodegeneration.

Case Studies

  • Carrageenan-Induced Pleurisy :
    • In a controlled study, rats treated with APCP exhibited increased pleural effusion and polymorphonuclear leukocyte migration compared to controls. This highlights the compound's role in modulating inflammatory responses through CD73 inhibition .
  • DSS-Induced Colitis :
    • Mice administered APCP showed reduced weight loss and diarrhea incidence when subjected to DSS treatment. This suggests that CD73 inhibition can mitigate the effects of colitis, potentially offering therapeutic avenues for inflammatory bowel diseases .
  • Cancer Models :
    • Research demonstrated that APCP effectively inhibited adenosine production in tumor microenvironments, leading to enhanced immune responses against tumors. This positions APCP as a promising candidate for cancer immunotherapy strategies aimed at reducing tumor-induced immunosuppression .

Q & A

Q. What is the primary biochemical mechanism by which AOPCP inhibits 5'-nucleotidase activity?

AOPCP acts as a non-hydrolyzable competitive inhibitor of 5'-nucleotidase by mimicking the structure of adenosine monophosphate (AMP). Its α,β-methylene group prevents hydrolysis by the enzyme, stabilizing the enzyme-substrate complex. Studies show a Ki of 5 nM at pH 7.2 for purified rat heart membrane 5'-nucleotidase, with inhibitory potency dependent on the dianion form of AOPCP, which predominates at physiological pH .

Q. How can AOPCP be used to distinguish between ecto-5'-nucleotidase and intracellular adenosine synthesis pathways?

AOPCP selectively inhibits ecto-5'-nucleotidase (membrane-bound) but not cytosolic isoforms. In hypoxic guinea pig hearts, 50 µM AOPCP inhibited 85% of ecto-5'-nucleotidase activity but did not reduce adenosine release, suggesting intracellular adenosine synthesis via cytosolic 5'-nucleotidase or S-adenosylhomocysteine hydrolase . Parallel use of nucleoside transport inhibitors (e.g., NBMPR) can further validate extracellular vs. intracellular adenosine dynamics .

Q. What experimental controls are essential when using AOPCP to study adenosine signaling in cellular models?

  • Dose optimization : Test concentrations between 50–250 µM (effective range in sperm capacitation and cardiac studies) .
  • Enzyme specificity : Confirm lack of off-target effects on adenosine deaminase or kinase using enzymatic assays .
  • pH calibration : Ensure physiological pH (7.2–7.4) to maximize AOPCP’s dianion formation and inhibitory efficacy .

Advanced Research Questions

Q. How can conflicting data on AOPCP’s role in adenosine release be resolved in different tissue models?

In cardiac hypoxia models, AOPCP failed to reduce adenosine release , whereas in sperm capacitation, it significantly impaired fertilization by limiting extracellular adenosine . This discrepancy may arise from tissue-specific expression of adenosine transporters (e.g., NBMPR-sensitive carriers in heart vs. sperm). Methodological recommendations :

  • Quantify intracellular adenosine pools via LC-MS .
  • Combine AOPCP with transport inhibitors (e.g., NBMPR) to isolate intracellular synthesis pathways .

Q. What structural insights into enzyme binding can be gained from AOPCP’s interaction with 5'-nucleotidase?

Comparative studies of AOPCP (non-hydrolyzable) and natural substrates (AMP, ADP) reveal:

  • The α,β-methylene group induces conformational rigidity, enhancing binding affinity .
  • Mg²⁺ chelation studies show AOPCP’s phosphonate moiety disrupts metal-ion coordination required for catalysis, unlike ADP/ATP . Experimental approach : Use X-ray crystallography or molecular docking simulations to map AOPCP-enzyme interactions .

Q. How does AOPCP’s inhibition profile compare to other nucleotide analogues in platelet aggregation studies?

AOPCP (AMP analogue) is distinct from ATP or 2-methylthio-ADP in receptor specificity:

  • ATP competitively antagonizes ADP receptors on platelets, while AOPCP does not directly affect aggregation .
  • AOPCP’s utility lies in blocking ecto-5'-nucleotidase-mediated ADP conversion to adenosine, indirectly modulating purinergic signaling . Key assay : Measure platelet aggregation via turbidimetry with simultaneous adenosine quantification .

Methodological Considerations

  • Quantification of AOPCP effects : Use hydrophilic interaction liquid chromatography (HILIC)-MS for precise measurement of adenosine, ADP, and ATP in biological matrices .
  • Troubleshooting contradictory results : Validate enzyme activity post-inhibition via colorimetric phosphate release assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.